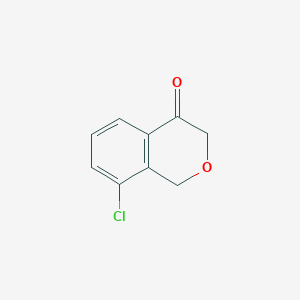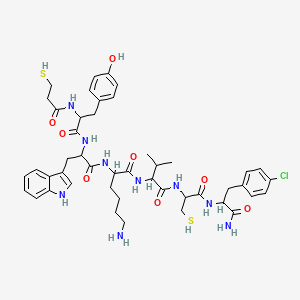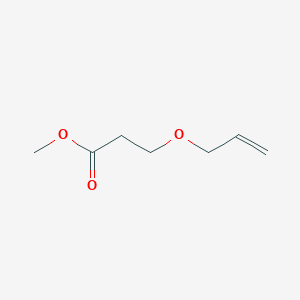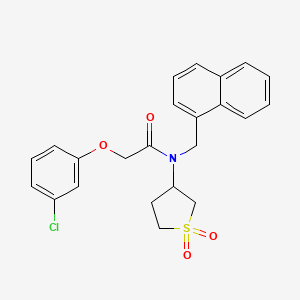
8-Chloroisochroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloroisochroman-4-one is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by a benzene ring fused to a dihydropyranone ring, with a chlorine atom substituted at the 8th position. Chromanones, including this compound, are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroisochroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75-80°C for 1-1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization with trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
Types of Reactions: 8-Chloroisochroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
8-Chloroisochroman-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Chloroisochroman-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism .
Comparación Con Compuestos Similares
Chroman-4-one: Lacks the chlorine substitution but shares the core structure.
Thiochroman-4-one: Contains a sulfur atom instead of oxygen in the heterocycle.
Isoflavones: Similar structure but with different substitution patterns.
Uniqueness: 8-Chloroisochroman-4-one is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This substitution can enhance its potency as an enzyme inhibitor and its effectiveness in various applications .
Propiedades
Fórmula molecular |
C9H7ClO2 |
|---|---|
Peso molecular |
182.60 g/mol |
Nombre IUPAC |
8-chloro-1H-isochromen-4-one |
InChI |
InChI=1S/C9H7ClO2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-3H,4-5H2 |
Clave InChI |
IXBPAAZMSDWVRG-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC=C2Cl)C(=O)CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12116665.png)

![2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12116684.png)


![2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B12116699.png)
amine](/img/structure/B12116719.png)
![Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester](/img/structure/B12116734.png)

![1-[4-(Methylsulfanyl)phenyl]ethane-1-thiol](/img/structure/B12116766.png)
![5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one](/img/structure/B12116767.png)

![3-(3-Benzyl-1,2,4-thiadiazol-5-yl)-6-[(4-bromophenyl)sulfanyl]pyridazine](/img/structure/B12116774.png)
![4-Thiazoleacetic acid, 2-[2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl]-](/img/structure/B12116776.png)
